O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine
Description
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
O-[(2-methoxypyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H10N2O2/c1-10-7-6(5-11-8)3-2-4-9-7/h2-4H,5,8H2,1H3 |
InChI Key |
PDGFVNYHNAWZGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines .
Scientific Research Applications
O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It has potential medicinal uses, including as a component in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine involves its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in biological molecules, thereby inhibiting certain enzymatic activities . This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Pyridylmethyl Hydroxylamines
Pyridylmethyl hydroxylamines vary in substituent positions on the pyridine ring, significantly altering their electronic and steric properties:
Key Differences :
Methoxy-Substituted Benzyl Hydroxylamines
Methoxy groups on aromatic rings influence electronic properties and reactivity:
Key Differences :
Halogenated and Alkylated Derivatives
Halogen and alkyl substituents impact physical properties and reactivity:
Key Differences :
- Halogenated derivatives exhibit higher densities and boiling points due to increased molecular mass and halogen polarizability.
- Methoxy groups may enhance water solubility compared to hydrophobic halogens .
Biological Activity
O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its role as a hydroxylamine derivative. Hydroxylamines are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. The mechanisms include:
- Antioxidant Activity : Hydroxylamines can act as free radical scavengers, reducing oxidative damage in cells. Studies have shown that compounds with hydroxylamine groups can prevent lipid peroxidation and protect mitochondrial DNA from oxidative damage .
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other hydroxylamine derivatives that have shown anti-inflammatory effects by downregulating iNOS and COX-2 expressions .
- Metal Ion Binding : Some studies suggest that hydroxylamines can sequester divalent metal ions, which may play a role in their biological activity, particularly in the context of metal-dependent enzymatic processes .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Prevents lipid peroxidation; protects DNA | |
| Anti-inflammatory | Inhibits iNOS and COX-2 expression | |
| Antimicrobial | Potential activity against various pathogens |
Case Study 1: Antioxidant Efficacy
In a comparative study, this compound was assessed alongside other hydroxylamines for antioxidant activity. It was found to significantly reduce oxidative stress markers in cultured cells, suggesting its utility in conditions characterized by oxidative damage.
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory effects of hydroxylamines. The results indicated that this compound could effectively inhibit the expression of inflammatory cytokines in vitro, aligning with findings from related compounds.
Q & A
Basic: What are the common synthetic routes for O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via O-alkylation of hydroxylamine derivatives . Key approaches include:
- Nucleophilic substitution : Reacting hydroxylamine with aryl ethers (e.g., 2-methoxy-3-pyridylmethyl chloride) under acidic/basic conditions .
- Protecting group strategies : Using N-Boc or O-TBDMS protection to minimize side reactions during acylation or alkylation steps .
Critical Factors : - pH control : Basic conditions (e.g., NaOH) favor nucleophilic substitution but may hydrolyze sensitive groups.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
- Temperature : Lower temperatures (0–5°C) reduce byproduct formation in multi-step syntheses .
Advanced: How can competing acylation products (N- vs. O-acylation) be minimized during synthesis?
Methodological Answer:
Competing acylation arises due to hydroxylamine’s dual nucleophilic sites (N and O). Mitigation strategies include:
- Protecting group chemistry : Use N-Boc protection to block the amine, directing acylation to the oxygen .
- Base selection : Lithium hexamethyldisilazide (LiHMDS) selectively deprotonates the hydroxylamine oxygen, favoring O-acylation .
- Steric hindrance : Bulky electrophiles (e.g., tert-butyl esters) preferentially react with the less hindered oxygen .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Verify molecular formula (e.g., C₈H₁₁N₂O₂) .
- HPLC : Assess purity (>95%) and detect impurities (e.g., unreacted starting materials) .
Advanced: How do computational methods (e.g., XLogP3) predict physicochemical properties, and what are their limitations?
Methodological Answer:
- XLogP3 : Estimates hydrophobicity (LogP = 1.91 for this compound) based on atom contributions .
- PSA (Polar Surface Area) : Predicts solubility and membrane permeability (PSA = 32.26 Ų) .
Limitations : - Fails to account for conformational flexibility (e.g., rotation of the pyridylmethyl group).
- Experimental validation (e.g., HPLC retention time) is required for accuracy .
Application in Drug Discovery: What role does this compound play in kinase inhibitor synthesis?
Methodological Answer:
- Intermediate in API synthesis : Used to introduce hydroxylamine moieties into kinase inhibitors (e.g., p38 MAPK inhibitors) via nucleophilic substitution .
- Case Study : In a scalable synthesis, O-(4-nitrobenzoyl)hydroxylamine enabled N-amination of pyrrole cores, yielding 1.6 kg of API with 26% overall yield .
- Structure-activity relationship (SAR) : The methoxy-pyridyl group enhances target binding affinity by participating in π-π stacking with kinase active sites .
Mechanistic Studies: How does the methoxy-pyridylmethyl group influence nucleophilic reactivity?
Methodological Answer:
- Electronic effects : The pyridine ring’s electron-withdrawing nature increases the hydroxylamine oxygen’s nucleophilicity .
- Steric effects : The 3-pyridyl substitution minimizes steric hindrance, favoring reactions with electrophiles (e.g., carbonyl compounds) .
- Redox activity : The hydroxylamine group can undergo oxidation to nitroxide radicals, enabling studies in redox biology .
Data Contradiction: How should researchers address inconsistent impurity profiles across synthetic methods?
Methodological Answer:
- Root-cause analysis :
- Process optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
